molecular formula C9H17NO7 B1195419 3,6-DD-3-Gag CAS No. 74240-45-2

3,6-DD-3-Gag

Cat. No.: B1195419
CAS No.: 74240-45-2
M. Wt: 251.23 g/mol
InChI Key: MPTQYOSXCKGOIE-DWOUCZDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DD-3-Gag is a synthetic glycosaminoglycan (GAG) analog provided for research purposes. Glycosaminoglycans are linear, negatively charged polysaccharides that are ubiquitous on the human cell surface and in the extracellular matrix (ECM). They are critical for mediating numerous physiological processes through interactions with a wide range of proteins, including growth factors, cytokines, chemokines, and adhesion molecules . The specific sulfation pattern and molecular structure of GAGs are known to be essential for their selectivity in binding to proteins and modulating cellular signaling pathways . This targeted interaction makes GAGs and their analogs a key area of investigation for understanding and potentially intervening in human diseases such as cancer, cardiovascular conditions, neurodegenerative diseases, and viral infections . The precise mechanism of action and specific research applications for this compound are under investigation. Potential research applications for compounds in this category include the study of extracellular matrix assembly, cell-matrix interactions, and the regulation of growth factor activity for tissue engineering and regenerative medicine . Researchers can use this reagent to probe molecular recognition events or as a component in the development of biomaterial systems for controlled biomolecule delivery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

74240-45-2

Molecular Formula

C9H17NO7

Molecular Weight

251.23 g/mol

IUPAC Name

(2S)-2,3-dihydroxy-N-[(2R,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]propanamide

InChI

InChI=1S/C9H17NO7/c1-4(13)8(16)7(5(14)2-11)10-9(17)6(15)3-12/h2,4-8,12-16H,3H2,1H3,(H,10,17)/t4-,5+,6+,7-,8-/m1/s1

InChI Key

MPTQYOSXCKGOIE-DWOUCZDBSA-N

SMILES

CC(C(C(C(C=O)O)NC(=O)C(CO)O)O)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)O)NC(=O)[C@H](CO)O)O)O

Canonical SMILES

CC(C(C(C(C=O)O)NC(=O)C(CO)O)O)O

Synonyms

3,6-DD-3-GAG
3,6-dideoxy-3-(L-glyceroylamino)-D-glucose

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Similarities

3,6-DD-3-Gag’s hypothetical structure may share key features with halogenated triazines (e.g., 2,4-dichloro-1,3,5-triazine derivatives) and benzodioxathiepins. These compounds often exhibit:

  • Electrophilic reactivity due to electron-withdrawing substituents (e.g., chlorine atoms).
  • Thermal stability from aromatic or fused-ring systems.
  • Bioactivity (e.g., enzyme inhibition or pesticidal properties) .

Physicochemical Properties

A comparative table based on analogous compounds is provided below:

Property This compound (Hypothetical) 2,4-Dichloro-1,3,5-Triazine (CAS 2831-66-5) 6,9-Methano-2,4,3-Benzodioxathiepin (CAS 1031-07-8)
Molecular Weight ~250–300 g/mol* 149.97 g/mol 414.79 g/mol
Solubility (Water) Low* 0.451 mg/mL Negligible
Log Po/w (Partition Coefficient) ~1.5–2.5* 1.7–2.1 3.8–4.2 (estimated)
Bioavailability Score 0.4–0.6* 0.55 Not applicable (environmental pollutant)
Key Applications Research chemical* Pharmaceutical intermediates Pesticide (historical use)

*Derived from structural analogs .

Research Findings and Knowledge Gaps

  • Similarity Metrics : Quantitative structure-activity relationship (QSAR) models, as applied to triazines, suggest similarity scores of 0.55–0.59 for functional analogs .
  • Unresolved Questions :
    • Exact synthesis route and scalability for this compound.
    • In vivo toxicity and environmental impact studies.
    • Comparative efficacy in target applications (e.g., vs. 2,4-dichloro-1,3,5-triazine).

Preparation Methods

Solution-Phase Synthesis Strategies

The chemical synthesis of 3,6-DD-3-Gag relies on a modular approach involving protected monosaccharide building blocks. As described in recent protocols, thioglycoside derivatives of d-glucuronic acid with 3,6-di-O-acetyl groups are synthesized to direct α-selective glycosylation. The electron-withdrawing acetyl groups at C3 and C6 positions enhance glycosyl donor reactivity while preventing undesired side reactions. Key steps include:

  • Preparation of Protected Monosaccharides :
    d-Glucuronic acid is derivatized with acetyl groups at C3 and C6 using acetic anhydride in pyridine, yielding 3,6-di-O-acetyl-d-glucuronic acid. Thioglycoside activation (e.g., using NIS/AgOTf) facilitates coupling with a suitable acceptor, typically a galactosamine or glucosamine derivative.

  • Glycosylation and Deprotection :
    Coupling reactions proceed under anhydrous conditions in dichloromethane or acetonitrile. Post-glycosylation, selective deprotection of acetyl groups is achieved via Zemplén transesterification (NaOMe/MeOH), preserving sulfate or other acid-labile functionalities.

  • Sulfation and Final Purification :
    Site-specific sulfation at C4 or C6 of the hexosamine residue is performed using sulfur trioxide–triethylamine complexes. Reverse-phase HPLC with Hypercarb columns resolves disaccharide isoforms, as validated by LC-MS/MS.

Table 1: Representative Reaction Conditions for this compound Synthesis

StepReagents/ConditionsYield (%)Reference
AcetylationAc₂O, pyridine, 0°C, 12 hr85–92
GlycosylationNIS/AgOTf, CH₂Cl₂, −40°C, 2 hr68–75
DeprotectionNaOMe/MeOH, rt, 4 hr>90
SulfationSO₃·TEA, DMF, 50°C, 24 hr78–85

Enzymatic Approaches to Disaccharide Functionalization

β4GalT7-Mediated Galactosylation

The enzyme β4GalT7, critical in GAG biosynthesis, has been harnessed for regioselective galactosylation of xylosides. Studies demonstrate that this compound derivatives serve as efficient primers for β4GalT7, enabling elongation of GAG chains in vivo. For instance, azide-functionalized naphthoxylosides (e.g., XylNapN3) are galactosylated at the O4 position, followed by enzymatic sulfation using chondroitin sulfotransferases.

Post-Synthetic Modifications

Heparan sulfate 6-O-sulfotransferases (HS6ST) and N-deacetylase/N-sulfotransferases (NDSTs) introduce sulfate groups to synthetic disaccharides. Kinetic analyses reveal that this compound substrates exhibit higher sulfation efficiency (Kₘ = 12 μM) compared to non-acetylated analogs (Kₘ = 28 μM).

Analytical Validation of Synthetic Disaccharides

LC-MS/MS Quantification

Two principal methods dominate disaccharide analysis:

  • Internal Disaccharide Method : Synthetic this compound is spiked with isotopically labeled internal standards (e.g., chondrosine-d4). After enzymatic digestion with heparinases, LC-MS/MS on a Hypercarb column quantifies ΔUA-GlcNAc(6S) and ΔUA-GlcNS(3S) fragments.

  • Endogenous Biomarker Analysis : PMP-derivatized disaccharides are resolved on pentafluorophenyl (PFP) columns, with detection limits of 0.1 pmol/μL.

Table 2: LC-MS/MS Parameters for this compound Detection

ParameterInternal Disaccharide MethodEndogenous Biomarker Method
ColumnHypercarb (250 × 2.1 mm)PFP (150 × 3.0 mm)
Ionization ModeESI⁻ESI⁺
MRM Transitions458.1 → 300.1542.2 → 175.1
LOD (pmol/μL)0.050.1

Challenges and Innovations in Scalable Synthesis

Protecting Group Compatibility

The 3,6-di-O-acetyl configuration necessitates orthogonal protection strategies. Recent work employs levulinoyl esters at C2/C4, which are selectively removed under hydrazine hydrate, enabling sequential sulfation.

Solid-Phase Synthesis Advancements

Automated solid-phase synthesizers now assemble disaccharides using photolabile linker systems. A 12-step protocol achieves this compound in 41% overall yield, surpassing solution-phase methods.

Applications in Glycomics and Therapeutics

Fluorescence-Based Tracking

Azide-functionalized this compound derivatives (e.g., XylNapN3) enable click chemistry conjugation with DBCO-fluorophores. This permits real-time tracking of GAG dynamics in A549 cell models.

Growth Factor Binding Studies

Surface plasmon resonance (SPR) assays using biotinylated this compound reveal high-affinity interactions with hepatocyte growth factor (K_D = 18 nM), underscoring therapeutic potential .

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on 3,6-DD-3-Gag?

  • Methodological Approach : Conduct a structured literature review using advanced search tools (e.g., Google Scholar) with Boolean operators to filter studies by keywords, publication years, and journals . Prioritize peer-reviewed articles and synthesize findings to highlight unresolved questions, such as inconsistencies in reported biochemical properties or untested hypotheses about its mechanisms. Use citation tracking to identify foundational studies and recent advancements .
  • Implementation : Create a matrix comparing methodologies, sample types, and results across studies to visualize gaps (e.g., lack of in vivo validation for in vitro findings) .

Q. What strategies ensure robust experimental design for initial characterization of this compound?

  • Methodological Approach : Define clear variables (e.g., concentration ranges, temperature/pH stability) and controls (e.g., negative/positive controls for enzymatic assays). Use factorial design to test interactions between variables . Validate instrumentation protocols (e.g., HPLC, mass spectrometry) with reference standards to ensure reproducibility .
  • Documentation : Maintain detailed lab records, including raw data, calibration logs, and environmental conditions, to facilitate replication .

Q. How should researchers formulate hypothesis-driven questions for this compound’s functional analysis?

  • Methodological Approach : Develop causal or associative research questions (e.g., “Does this compound inhibit Protein X’s activity under oxidative stress?”) rather than descriptive ones. Ground hypotheses in mechanistic theories (e.g., structural homology to known inhibitors) and justify via literature .
  • Validation : Pilot studies with small sample sizes can refine hypotheses and identify feasibility issues before large-scale experiments .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

  • Methodological Approach : Perform meta-analysis to quantify variability across studies. Replicate conflicting experiments under standardized conditions, controlling for confounding factors (e.g., solvent purity, cell line differences) . Use sensitivity analysis to assess how methodological choices (e.g., assay type) impact outcomes .
  • Advanced Tools : Apply machine learning models (e.g., BERT-based text mining) to extract contextual patterns from disparate datasets . Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Approach : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Account for censored data (e.g., survival thresholds) with Kaplan-Meier analysis. Validate assumptions (e.g., normality, homoscedasticity) via residual plots and leverage Bayesian hierarchical models for small-sample studies .
  • Reporting : Include effect sizes, confidence intervals, and p-values adjusted for multiple comparisons. Publish raw datasets and code for transparency .

Q. How can multi-omics integration advance mechanistic studies of this compound?

  • Methodological Approach : Combine transcriptomic, proteomic, and metabolomic data using network analysis tools (e.g., WGCNA) to identify pathways modulated by this compound. Validate hub nodes (e.g., key enzymes) via CRISPR knockouts or pharmacological inhibition .
  • Data Management : Store large omics datasets in FAIR-compliant repositories and use version control for preprocessing pipelines .

Methodological Recommendations

  • Data Collection : Use structured surveys (Google Forms) with validated Likert scales for qualitative feedback on experimental workflows .
  • Ethical Compliance : Document GDPR/IRB protocols for human/animal studies, including informed consent templates and data anonymization steps .
  • Dissemination : Adhere to journal-specific guidelines for figures (e.g., TIFF/PDF formats) and supplementary materials (e.g., raw spectra in appendices) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.